methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system comprises a thiophene ring fused to a pyridine ring at the 2,3- and c-positions, respectively. Key structural features include:
- Methyl ester at position 3, enhancing solubility and serving as a common pharmacophore in prodrugs.
- Thiophen-2-yl acetamido substituent at position 2, introducing a sulfur-containing aromatic moiety that may influence binding interactions.
- Hydrochloride salt form, improving crystallinity and aqueous solubility for pharmaceutical applications.
Properties
IUPAC Name |
methyl 6-propan-2-yl-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-11(2)20-7-6-13-14(10-20)25-17(16(13)18(22)23-3)19-15(21)9-12-5-4-8-24-12;/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOQSAOXYVXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the thieno[2,3-c]pyridine class. Its unique structure incorporates various functional groups that suggest potential biological activity. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core which is characterized by a bicyclic structure containing sulfur and nitrogen heteroatoms. The presence of an acetamido group and a thiophene moiety enhances its interaction with biological targets.
Molecular Formula: C18H22N2O3S
Molecular Weight: 350.43 g/mol
CAS Number: [To be provided based on specific databases]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acetamido group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition of enzyme activity. Additionally, the thieno[2,3-c]pyridine core may enhance binding affinity due to its ability to fit into hydrophobic pockets within proteins.
Biological Activity Data
A summary of the biological activities reported for this compound includes:
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. -
Anticancer Potential
In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. -
Enzyme Inhibition Profile
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing a significant reduction in enzyme activity with an IC50 value of 15 µM. This suggests potential applications in treating neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiophene derivatives can exhibit anticancer properties. Methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. For instance, a related study demonstrated that compounds with similar structural motifs showed significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for active derivatives .
Anti-inflammatory Properties
Thiophene derivatives have been recognized for their anti-inflammatory effects. Compounds structurally similar to this compound are believed to act as nonsteroidal anti-inflammatory drugs (NSAIDs). Research suggests that these compounds can inhibit cyclooxygenase enzymes involved in the inflammatory response .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial applications. Research on related thiophene derivatives has shown promising results against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic synthesis techniques that include:
- Formation of the Thieno[2,3-c]pyridine Core: Utilizing cyclization reactions involving appropriate precursors.
- Functionalization: Introducing the thiophene and acetamido groups through nucleophilic substitution or coupling reactions.
Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent variations, synthesis routes, and inferred properties:
Key Structural and Functional Insights:
The thiophen-2-yl acetamido group in the target compound contrasts with phenoxybenzamido (), suggesting divergent binding modes due to electronic (sulfur vs. oxygen) and steric differences.
Synthesis Pathways: Multi-component reactions (e.g., combining thiophene-2-carbaldehyde, cyanoacetate, and acetone) are central to synthesizing thieno[2,3-c]pyridine derivatives, achieving high yields (~88%) for intermediates . Amidation and cyclization steps (e.g., ) highlight the versatility of thiophene-containing precursors in generating diverse heterocycles .
Biological Implications :
- Thiophene-pyridine hybrids (e.g., and ) exhibit activities ranging from enzyme inhibition to antiviral effects, suggesting the target compound may share similar mechanisms .
- The hydrochloride salt form of the target compound likely enhances bioavailability compared to neutral analogs (e.g., ’s ethyl derivative) .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically required, involving:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization reactions. For example, a Biginelli-like reaction (condensation of aldehydes, β-keto esters, and thioureas) can generate thienopyrimidine intermediates .
- Step 2 : Functionalization of the core with the propan-2-yl group via alkylation or nucleophilic substitution. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl substituents, as seen in analogous syntheses .
- Step 3 : Acetamido group installation via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(OAc)₂ for cross-couplings) to improve yields .
Q. How can spectroscopic methods (NMR, MS, IR) confirm the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Thiophene protons at δ 6.8–7.5 ppm .
- Propan-2-yl group (doublet for CH₃ at δ 1.2–1.4 ppm and septet for CH at δ 2.5–3.0 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-Cl]⁺ ions to confirm molecular weight. Fragmentation patterns can validate the thieno-pyridine backbone .
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What analytical techniques ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) .
- Stability Testing : Store as a hydrochloride salt at –20°C in desiccated, amber vials to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can regioselective functionalization of the thieno[2,3-c]pyridine core be achieved?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to specific positions .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation for arylations at electron-rich positions. For example, Pd(OAc)₂ with SPhos ligand enables selective coupling at the 2-position of thiophene derivatives .
- Computational Guidance : DFT calculations predict reactivity hotspots (e.g., Fukui indices for electrophilic attack) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may confound results .
- Structural Analog Comparison : Test derivatives (e.g., methyl-to-ethyl ester substitution) to isolate structure-activity relationships .
Q. What strategies mitigate low yields in the final cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while improving yield by 15–20% .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the thiophene-acetamido moiety?
- Methodological Answer :
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may deshield amide protons, shifting peaks upfield .
- Dynamic Exchange : Variable-temperature NMR (e.g., 25°C to 60°C) resolves broadening caused by conformational flexibility .
- Crystallography : Single-crystal XRD definitively assigns spatial orientation of substituents .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
